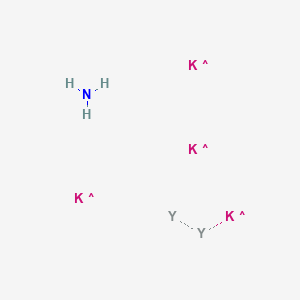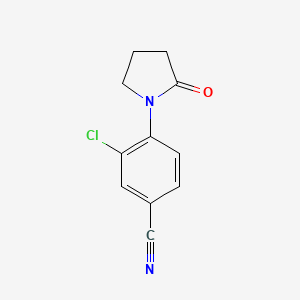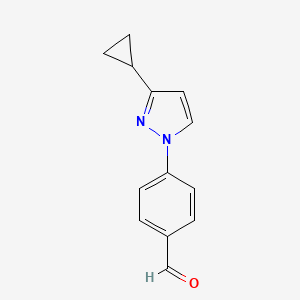
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromoethyl group attached to a methoxy-methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene. One common method is the reaction of 1-methoxy-2-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a suitable solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group can be converted to more oxidized functional groups, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromoethyl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Bromoethyl)anisole: Similar structure but with an anisole group.
4-(2-Bromoethyl)toluene: Similar structure but with a toluene group.
Uniqueness
4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is unique due to the combination of its bromoethyl and methoxy groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
69919-95-5 |
|---|---|
Formule moléculaire |
C10H13BrO |
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
VVAYOBBFLGTRFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate](/img/structure/B12435015.png)
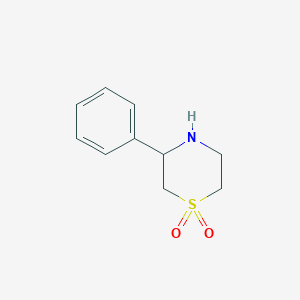
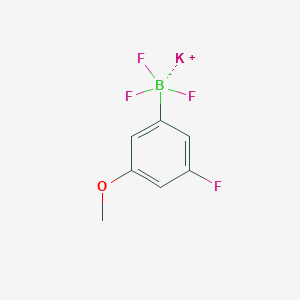
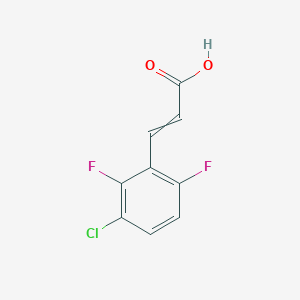
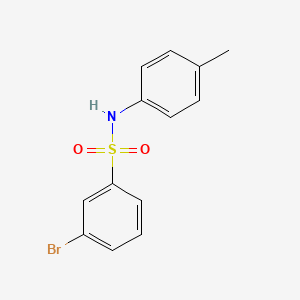
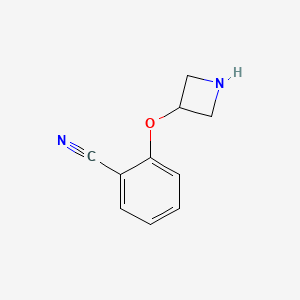
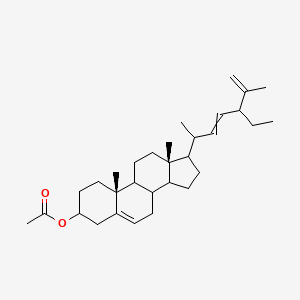
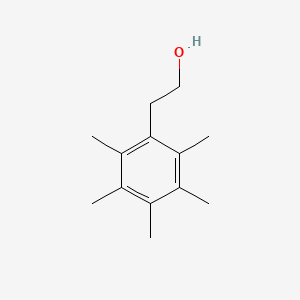
![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)
